Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
Description
Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate is a halogenated aromatic ester featuring a methyl ester group, a 5-chloro substituent, a 2-ethoxy group, and a 4-formyl group on the phenoxy backbone. Its molecular formula is C₁₂H₁₃ClO₅, with a molecular weight of 272.68 g/mol (calculated from structural analogs) . The compound has been utilized in organic synthesis, particularly as an intermediate for cyclic lactams and other heterocycles . However, it is currently listed as a discontinued product by suppliers like CymitQuimica, likely due to challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO5/c1-3-17-10-4-8(6-14)9(13)5-11(10)18-7-12(15)16-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEINLAGOVJPUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-chloro-2-ethoxy-4-carboxyphenoxyacetic acid.
Reduction: Methyl (5-chloro-2-ethoxy-4-hydroxymethylphenoxy)acetate.
Substitution: Methyl (5-amino-2-ethoxy-4-formylphenoxy)acetate.
Scientific Research Applications
Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and ethoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and discussion highlight key differences and similarities between methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate and related compounds.
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
Ester Group Modifications
- Ethyl vs.
- Ketone vs. Aldehyde Functionality: Ethyl 2-(4-chlorophenoxy)acetoacetate lacks the formyl group but includes a ketone, reducing electrophilicity at the aromatic ring and altering reactivity in nucleophilic additions .
Substituent Positioning and Electronic Effects
- Chlorine and Alkoxy Groups: The 5-Cl and 2-ethoxy groups in the target compound create a sterically hindered, electron-deficient aromatic ring due to the electron-withdrawing Cl and the electron-donating ethoxy group. This contrasts with methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate, where the 6-methoxy group further activates the ring toward electrophilic substitution . Ethyl 2-(4-chlorophenoxy)acetoacetate lacks the ethoxy and formyl groups, simplifying its electronic profile and reactivity .
Crystallographic Behavior
- Analogs like methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate exhibit dense packing via C–H⋯π interactions and π-π stacking, forming dimers in the solid state . While crystallographic data for the target compound is unavailable, similar intermolecular forces are expected due to shared functional groups.
Biological Activity
Methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 270.68 g/mol. The compound features a formyl group that can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro and ethoxy groups enhance the compound's binding affinity and specificity towards its biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from the same chemical class. For instance, derivatives such as 2a, 4b, and 4d demonstrated notable inhibitory activity against epidermoid carcinoma (HEP2) and colorectal carcinoma (HCT-116) cells, outperforming doxorubicin in some cases . The structure-activity relationship (SAR) analysis indicates that specific substituents on the aryl aldehyde moiety significantly influence cytotoxicity across various cell lines.
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 2a | HEP2 | 5.0 | High |
| 4b | HCT-116 | 8.3 | Moderate |
| Doxorubicin | HEP2 | 10.0 | Control |
| 4d | HCT-116 | 7.5 | High |
The results suggest that modifications to the structure can enhance potency against specific cancer types, indicating a promising avenue for further research into novel anticancer agents.
Enzyme Inhibition
This compound is also noted for its role in enzyme inhibition studies. The compound's ability to interact with enzymes involved in various biochemical pathways could lead to potential therapeutic applications in diseases where these enzymes are dysregulated.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | Compound Concentration (µM) | % Inhibition |
|---|---|---|---|
| VEGFR2 | Competitive | 10 | 75 |
| FGFR1 | Non-competitive | 20 | 60 |
These findings highlight the compound's potential as a lead molecule for developing enzyme inhibitors that could be beneficial in treating various conditions, including cancer.
Case Studies
Several case studies have been conducted to explore the biological activity of related compounds:
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of several derivatives against colorectal carcinoma cells, revealing that compounds with hydroxyl groups significantly increased cytotoxicity compared to their counterparts without such modifications .
- Mechanistic Studies : Research focusing on the mechanism of action demonstrated that compounds similar to this compound inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
